1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone

Monomer design Polymer chemistry Structure-property relationship

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone (CAS 94107-98-9) is a synthetic anthraquinone derivative with the molecular formula C38H52N4O2 and a molecular weight of 596.85 g/mol. The compound features an anthraquinone core substituted at the 1, 4, 5, and 8 positions with 4-aminocyclohexyl groups, endowing it with four primary amine functionalities capable of participating in condensation and crosslinking reactions.

Molecular Formula C38H52N4O2
Molecular Weight 596.8 g/mol
CAS No. 94107-98-9
Cat. No. B12800531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone
CAS94107-98-9
Molecular FormulaC38H52N4O2
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=C3C(=C(C=C2)C4CCC(CC4)N)C(=O)C5=C(C=CC(=C5C3=O)C6CCC(CC6)N)C7CCC(CC7)N)N
InChIInChI=1S/C38H52N4O2/c39-25-9-1-21(2-10-25)29-17-18-30(22-3-11-26(40)12-4-22)34-33(29)37(43)35-31(23-5-13-27(41)14-6-23)19-20-32(36(35)38(34)44)24-7-15-28(42)16-8-24/h17-28H,1-16,39-42H2
InChIKeyVQIKXPKVWOCUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone (CAS 94107-98-9): Core Identity and Procurement Profile


1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone (CAS 94107-98-9) is a synthetic anthraquinone derivative with the molecular formula C38H52N4O2 and a molecular weight of 596.85 g/mol . The compound features an anthraquinone core substituted at the 1, 4, 5, and 8 positions with 4-aminocyclohexyl groups, endowing it with four primary amine functionalities capable of participating in condensation and crosslinking reactions . It is registered under EINECS 302-335-0 and is listed on the US EPA TSCA Inventory, confirming its status as an existing chemical substance in commerce [1]. The compound exhibits a calculated boiling point of 769.2 °C at 760 mmHg, a flash point of 419 °C, and a density of 1.16 g/cm³ . Typical commercial purity is approximately 96% .

Why In-Class Anthraquinone Tetraamines Cannot Replace 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone


At a first glance, 1,4,5,8-tetrakis(4-aminocyclohexyl)anthraquinone resembles other anthraquinone tetraamines, such as 1,4,5,8-tetraaminoanthraquinone (Disperse Blue 1, CAS 2475-45-8) or 1,4,5,8-tetrakis(cyclohexylamino)anthraquinone (CAS 28634-38-0). The critical distinction lies in the 4-aminocyclohexyl substituent: the primary amine is positioned at the 4-position of each cyclohexyl ring, spatially separated from the anthraquinone core by a cyclohexyl spacer . This architecture differs fundamentally from directly N-attached cyclohexylamino analogs (where the amine nitrogen is directly bonded to the anthraquinone core, altering the electronics of the chromophore) and from 1,4,5,8-tetraaminoanthraquinone (which lacks the cyclohexyl spacer entirely) [1]. The 4-aminocyclohexyl motif provides four terminal primary amine handles that are geometrically remote from the π-system, enabling step-growth polymerization to yield linear polyimides with retained anthraquinone optical properties, whereas directly attached amino groups quench or bathochromically shift the chromophore [2]. Furthermore, the cyclohexyl spacer introduces conformational flexibility and enhanced solubility in organic solvents compared to rigid, planar tetraamino analogs, which is decisive for solution-processable materials .

Quantitative Differentiation Evidence: 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone vs. Comparators


Spatial Amine Architecture: Remote Primary Amine Density vs. Directly Attached Amino Analogs

1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone provides four primary amine groups positioned at the 4-position of each cyclohexyl ring, yielding an amine equivalent weight of approximately 149.2 g/mol (MW 596.85 / 4 NH₂) . In contrast, 1,4,5,8-tetrakis(cyclohexylamino)anthraquinone (CAS 28634-38-0) features secondary amines directly N-linked to the anthraquinone core, which are less nucleophilic and exhibit different reactivity in condensation polymerizations [1]. 1,4,5,8-Tetraaminoanthraquinone (CAS 2475-45-8) has a lower molecular weight (268.27 g/mol) and an amine equivalent weight of approximately 67.1 g/mol, but its amines are directly conjugated to the π-system, resulting in a deeply colored blue-black chromophore with altered redox behavior [2]. The remote primary amine architecture of the target compound preserves the intrinsic anthraquinone redox activity while enabling linear step-growth polymerization without chromophore disruption, as demonstrated in analogous anthraquinone-derived tetraamine monomers for intrinsically black polyimides [3].

Monomer design Polymer chemistry Structure-property relationship

Thermal Stability Benchmarking: Boiling Point and Flash Point vs. Common Anthraquinone Tetraamines

The target compound exhibits a calculated boiling point of 769.2 °C at 760 mmHg and a flash point of 419 °C . By comparison, 1,4,5,8-tetraaminoanthraquinone (Disperse Blue 1) decomposes before boiling (no boiling point reported; melting point >300 °C with decomposition) [1]. 1,4,5,8-Tetrakis(cyclohexylamino)anthraquinone shares the same molecular formula and is reported with an identical calculated boiling point of 769.2 °C at 760 mmHg , confirming that the thermal stability is dominated by the C38H52N4O2 framework. The high boiling point and flash point of the target compound indicate suitability for high-temperature vapor-deposition processes and melt-processing applications where lower-molecular-weight anthraquinone derivatives would volatilize or degrade.

Thermal stability High-temperature processing Material selection

Solubility and Processability Advantage: Cyclohexyl Spacer Contribution to Organic Solvent Compatibility

The four 4-aminocyclohexyl substituents impart significant lipophilic character to the anthraquinone core. The calculated octanol-water partition coefficient (LogP) for the neutral species is approximately 8.5–9.5 (estimated via atom-based methods), compared to approximately 1.5 for 1,4,5,8-tetraaminoanthraquinone [1]. This represents a >7 log unit increase in lipophilicity, predicting dramatically enhanced solubility in organic solvents such as toluene, THF, NMP, and DMF—solvents commonly used for polyimide synthesis and solution-cast film fabrication . Patent literature on structurally related anthraquinone-derived tetraamine monomers explicitly highlights that cyclohexyl-containing spacers confer solubility advantages that enable homogeneous solution polymerization, whereas unsubstituted tetraaminoanthraquinone yields insoluble aggregates [2].

Solubility Solution processing Polymer precursor

Electrophotographic Sensitizer Potential: Redox-Active Core with Tunable Electron-Transfer Properties

The anthraquinone core of 1,4,5,8-tetrakis(4-aminocyclohexyl)anthraquinone is redox-active, capable of undergoing reversible one-electron reduction to the semiquinone radical anion and further to the dianion . The compound has been specifically identified in chemical sourcing databases as having potential as a sensitizer for photoconducting materials in electrophotography . In contrast, 1,4,5,8-tetrakis(cyclohexylamino)anthraquinone (CAS 28634-38-0), where the amine nitrogens are directly attached to the aromatic core, exhibits altered reduction potentials due to the electron-donating effect of the amino substituents directly conjugated to the quinone system [1]. Patent US 4,702,561 teaches that N-substituted anthraquinones with cyclohexyl-containing substituents are pleochroic and form useful guest-host combinations with nematic liquid crystals for electro-optical displays, establishing the functional value of cyclohexyl-substituted anthraquinones in optoelectronic applications [2].

Electrophotography Photoconductor Electron-transport material

Regulatory Inventory Status: TSCA Listing Facilitates US Commercial Procurement

The structurally related compound 1,4,5,8-tetrakis(cyclohexylamino)anthraquinone (CAS 28634-38-0) is listed on the EPA TSCA Inventory (Active/Inactive designation under CDR) [1]. The target compound 1,4,5,8-tetrakis(4-aminocyclohexyl)anthraquinone (CAS 94107-98-9) is also tracked under EINECS 302-335-0 and appears in EPA substance registry systems, confirming its regulatory recognition [2]. In contrast, many novel anthraquinone tetraamine derivatives synthesized in academic laboratories lack TSCA listing, creating a 90-day PMN (Pre-Manufacture Notice) barrier for US commercial procurement. The existing regulatory listing of the target compound eliminates this regulatory latency, enabling immediate pilot-scale procurement and R&D use without additional EPA filing.

Regulatory compliance TSCA inventory Commercial availability

High-Value Application Scenarios for 1,4,5,8-Tetrakis(4-aminocyclohexyl)anthraquinone Based on Differentiated Properties


Intrinsically Black Polyimide Synthesis via Linear Step-Growth Polymerization

The four remote primary amine groups of 1,4,5,8-tetrakis(4-aminocyclohexyl)anthraquinone enable its use as a tetraamine monomer (A₄-type) in polycondensation with aromatic dianhydrides (B₂-type) to yield intrinsically black polyimides. As demonstrated in Japanese Patent JP7345806B2 for structurally analogous anthraquinone-derived tetraamine monomers, only two of the four amine groups participate in polycondensation due to steric and electronic factors, yielding linear polymers rather than crosslinked networks [1]. The resulting polyimides retain the anthraquinone chromophore, exhibiting light transmittance below 1% across all visible wavelength bands while maintaining excellent mechanical properties, thermal stability, and dielectric performance [1]. The high boiling point (769.2 °C) and solubility of the monomer in polar aprotic solvents (NMP, DMF) support its integration into standard polyimide synthesis workflows. This application exploits the unique combination of remote primary amine functionality and anthraquinone optical density that is not simultaneously available from 1,4,5,8-tetraaminoanthraquinone (insoluble, crosslinks uncontrollably) or 1,4,5,8-tetrakis(cyclohexylamino)anthraquinone (secondary amines, lower reactivity in imidization).

Electrophotographic Photoreceptor Sensitizer and Electron-Transport Agent

The redox-active anthraquinone core, combined with the solubility conferred by the four cyclohexyl spacers, positions this compound as a candidate sensitizer or electron-transport agent (ETA) in organic photoconductor (OPC) drums for electrophotography. The compound has been specifically noted in chemical sourcing databases for its potential as a sensitizer in photoconducting materials [1]. US Patent 4,912,996 demonstrates that certain anthraquinone derivatives function effectively as electron-transport agents in electrophotographic elements . Unlike 1,4,5,8-tetraaminoanthraquinone, which is deeply colored and insoluble, the target compound can be formulated into homogeneous coatings with appropriate binder resins, enabling uniform charge generation and transport layers. The estimated LogP >8 ensures compatibility with hydrophobic binder polymers commonly used in OPC formulations.

Guest-Host Liquid Crystal Displays Leveraging Pleochroic Properties

US Patent 4,702,561 establishes that N-substituted anthraquinones bearing cyclohexyl or cyclohexyl-containing substituents exhibit pleochroism (orientation-dependent light absorption) when dissolved as guests in dielectrically positive nematic liquid crystal hosts [1]. The target compound's four 4-aminocyclohexyl substituents align with the structural criteria disclosed in the patent for guest-host electro-optical display devices. The compound's solubility in liquid crystal hosts (facilitated by the cyclohexyl spacers that mimic the cyclohexyl moieties common in liquid crystal molecules) and its anthraquinone chromophore (providing visible-range absorption) make it a candidate for dichroic dye applications in switchable windows and display elements. Directly attached amino analogs (e.g., 1,4,5,8-tetraaminoanthraquinone) lack the conformational compatibility with liquid crystal hosts and exhibit insufficient solubility.

Organic Photovoltaic and OLED Exploratory Research Building Block

The compound has been identified as a candidate material for organic photovoltaic (OPV) cells and organic light-emitting diode (OLED) development [1]. Its structure combines a π-conjugated anthraquinone core (suitable for charge transport and light absorption/emission) with four derivatizable primary amine handles. This allows covalent attachment to electron-donating or electron-accepting moieties, enabling the synthesis of donor-acceptor dyads and triads for photoinduced electron-transfer studies. The thermal stability (boiling point 769.2 °C, flash point 419 °C) supports vacuum thermal evaporation deposition, a common fabrication method for small-molecule OLEDs and OPVs. In contrast, 1,4,5,8-tetraaminoanthraquinone decomposes before sublimation, precluding vapor-deposition processing. The remote amine architecture also avoids the excited-state quenching that plagues directly amino-substituted anthraquinones due to intramolecular charge-transfer interactions.

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